(4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
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Description
(4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function, and they are also involved in chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can affect nucleotide synthesis and the regulation of adenosine function .
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleoside transport across the cell membrane. This can result in changes in nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-3-1-2-4-20(19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKIBRTVSFUCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.